Loss of Receptor-Mediated Activity Upon 19(R)-Hydroxylation: Class-Level Evidence from F-Series Prostaglandins
While direct receptor binding or activity data for 19(R)-OH PGF1α are not available, a clear class-level distinction exists for the F-series. 19(R)-Hydroxylation is consistently associated with a significant loss of receptor-mediated biological activity [1]. In the absence of active signaling, this metabolite serves as an essential negative control or analytical standard for metabolic flux studies, contrasting sharply with its parent compound, PGF1α, which is an active FP receptor agonist [2].
| Evidence Dimension | Receptor-Mediated Biological Activity |
|---|---|
| Target Compound Data | Inactive (no published reports of biological activity) |
| Comparator Or Baseline | PGF1α (active FP receptor agonist); 19(R)-Hydroxy PGF2α (class-level comparator) |
| Quantified Difference | Significant loss of activity (Qualitative observation from F-series class) |
| Conditions | Functional assays for F-series prostaglandins (inferred class property) |
Why This Matters
For procurement, this evidence confirms that 19(R)-OH PGF1α is not an active analog, preventing its inappropriate selection as a functional substitute for PGF1α in biological studies and instead positioning it as a critical analytical standard or inactive control.
- [1] Bertin Bioreagent (formerly Cayman Chemical). 15(R),19(R)-hydroxy Prostaglandin F1α product page. Statement: "In the F-series, 19(R)-hydroxylation is associated with a significant loss of receptor-mediated biological activity in some assays." View Source
- [2] Lipid Maps Structure Database (LMSD). LMFA03010038: 19R-hydroxy-PGF1alpha. Statement: "There are no published reports on its biological activity." View Source
